
N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide" is a nitrogen-rich molecule that is likely to have applications in pharmaceuticals or as an energetic material due to the presence of isoxazole and tetrazole rings. These rings are known for their energetic properties and potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and applications of the compound .
Synthesis Analysis
The synthesis of nitrogen-rich compounds, such as the ones described in the papers, typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as a starting material in a three-step process . This suggests that the synthesis of "N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide" could also involve a multi-step synthetic route, possibly starting from a simple isoxazole or tetrazole precursor.
Molecular Structure Analysis
The molecular structure of nitrogen-rich compounds is often characterized using techniques such as Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and single-crystal X-ray diffraction . These techniques help in confirming the structure and purity of the synthesized compounds. For the compound , similar analytical techniques would likely be employed to determine its molecular structure and to confirm the successful synthesis.
Chemical Reactions Analysis
The reactivity of nitrogen-rich compounds can be quite varied. The paper on the sodium complex of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole does not provide detailed information on its chemical reactivity, but it does mention that the compound was not sensitive to impact or friction . This could imply that "N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide" may also exhibit low sensitivity to physical stimuli, which is a desirable property for energetic materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrogen-rich compounds, such as thermal stability, density, and enthalpy of formation, can be calculated or measured using various techniques. Differential scanning calorimetry (DSC) is used to measure thermal stability, while computational methods like Gaussian 09 can calculate density and enthalpy of formation . The detonation pressure and velocity can be predicted using the Kamlet–Jacobs equations. For the compound , similar methods would be used to determine its physical and chemical properties, which are crucial for understanding its potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide derivatives involves complex chemical reactions, aiming to explore the structural and functional attributes of these compounds. For instance, researchers have developed methods for the synthesis of isoxazole-containing sulfonamides with potent inhibitory properties against carbonic anhydrase II and VII, highlighting the compound's relevance in medicinal chemistry due to its potential therapeutic applications (Altuğ et al., 2017). Furthermore, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isoxazole-azirine-isoxazole/oxazole isomerization demonstrates the versatility and complexity of chemical transformations applicable to this compound, suggesting its utility in generating structurally diverse derivatives with potential biological activities (Serebryannikova et al., 2019).
Biological Activities
The exploration of the biological activities of N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide derivatives has led to significant findings. Compounds with structural similarities have been investigated for their cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer therapy (Hassan et al., 2014). Additionally, some derivatives have shown promising antidiabetic activities through in vitro screening, indicating their potential use in managing diabetes (Lalpara et al., 2021).
Chemotherapeutic Potential
The evaluation of N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide derivatives for their chemotherapeutic potential has yielded promising results. A particular focus has been on their inhibitory activity against specific targets implicated in cancer, such as carbonic anhydrase isoforms, which are critical for tumor growth and metastasis. The potent inhibitory effects observed suggest these compounds could be developed into effective chemotherapeutic agents with specific target profiles (Altuğ et al., 2017).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(1,2-oxazol-3-yl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O3/c1-20-9-4-2-8(3-5-9)18-15-11(14-17-18)12(19)13-10-6-7-21-16-10/h2-7H,1H3,(H,13,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHJBGDMBOUXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

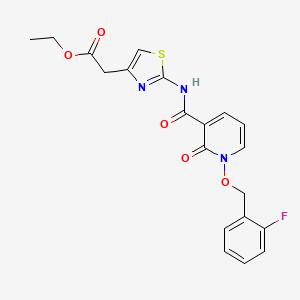

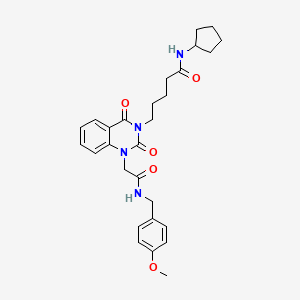
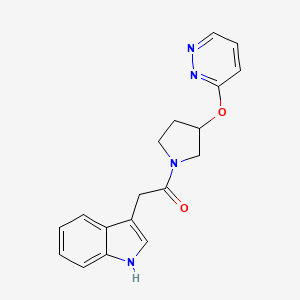

![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B3008139.png)

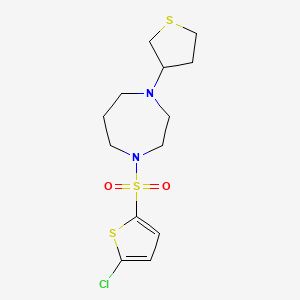
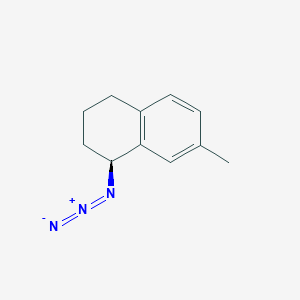

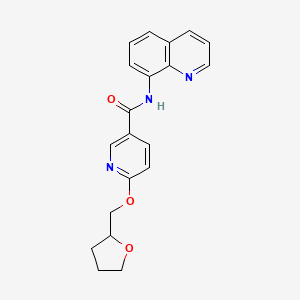
![N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008150.png)
![5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B3008151.png)
![2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B3008152.png)